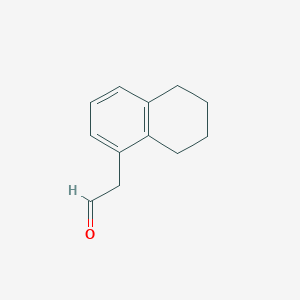
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde is an organic compound with the molecular formula C12H14O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an acetaldehyde group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in various fields, including analytical chemistry and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde can be synthesized through several methods. One common method involves the hydrogenation of 1-naphthaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). The hydrogenation process selectively reduces the aromatic ring while preserving the aldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process .
化学反応の分析
Types of Reactions: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the tetrahydronaphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 1-Naphthaleneacetic acid, 5,6,7,8-tetrahydro-.
Reduction: 1-Naphthaleneethanol, 5,6,7,8-tetrahydro-.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde has several scientific research applications:
Analytical Chemistry: It is used as a reference compound in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Pharmacokinetics: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound can also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert biological effects .
類似化合物との比較
1-Naphthaleneacetaldehyde: The non-hydrogenated form of the compound.
1-Naphthaleneacetic acid, 5,6,7,8-tetrahydro-: The oxidized form of the compound.
1-Naphthaleneethanol, 5,6,7,8-tetrahydro-: The reduced form of the compound.
Uniqueness: 2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde is unique due to its partially hydrogenated naphthalene ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
10484-23-8 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6,9H,1-2,4,7-8H2 |
InChIキー |
CIHPERNEECLJMM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2CC=O |
正規SMILES |
C1CCC2=C(C1)C=CC=C2CC=O |
Key on ui other cas no. |
10484-23-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















